An In-depth Technical Guide to 4-Chloro-7,8-dimethoxyquinoline: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 4-Chloro-7,8-dimethoxyquinoline: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-7,8-dimethoxyquinoline is a crucial heterocyclic building block in the landscape of modern medicinal chemistry. Its quinoline core, adorned with strategically placed methoxy and chloro substituents, renders it a versatile precursor for the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, reactivity, and significant applications, particularly in the development of targeted cancer therapeutics. While specific experimental data for the 7,8-dimethoxy isomer is limited in publicly available literature, this guide leverages data from its closely related and well-studied 6,7-dimethoxy isomer to provide a robust framework for its utilization in research and development.
Core Properties and Characterization
CAS Number: 99878-79-2[1]
4-Chloro-7,8-dimethoxyquinoline is a solid organic compound at room temperature. A summary of its key physical and chemical properties is presented in the table below. Data for the closely related isomer, 4-chloro-6,7-dimethoxyquinoline, is also included for comparative purposes.
| Property | Value for 4-Chloro-7,8-dimethoxyquinoline | Value for 4-Chloro-6,7-dimethoxyquinoline |
| Molecular Formula | C₁₁H₁₀ClNO₂[1] | C₁₁H₁₀ClNO₂[2] |
| Molecular Weight | 223.66 g/mol [1] | 223.66 g/mol [2] |
| Appearance | - | Light brown or white to almost white crystalline powder[2] |
| Melting Point | Not explicitly reported | 132 - 136 °C[2] |
| Boiling Point | 325.2 °C at 760 mmHg[3] | 325.197 °C at 760 mmHg[2] |
| Density | 1.265 g/cm³[3] | 1.265 g/cm³[2] |
| Solubility | - | DMSO (Slightly), Methanol (Slightly) |
Synthesis of 4-Chloro-7,8-dimethoxyquinoline
The synthesis of 4-chloro-dimethoxyquinolines is a well-established multi-step process, often commencing from a substituted acetophenone. The following protocol, adapted from the synthesis of the 6,7-dimethoxy isomer, provides a reliable pathway to obtain the target 7,8-dimethoxy analog. The causality behind each step is explained to provide a deeper understanding of the synthetic strategy.
Experimental Protocol: A Four-Step Synthesis
This synthetic route involves nitration, condensation, reductive cyclization, and finally, chlorination.
Step 1: Nitration of 3,4-Dimethoxyacetophenone
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Rationale: The initial step introduces a nitro group ortho to one of the methoxy groups, which is a prerequisite for the subsequent cyclization to form the quinoline ring.
-
Procedure:
-
In a suitable reaction vessel, dissolve 3,4-dimethoxyacetophenone in a minimal amount of glacial acetic acid.
-
Cool the solution in an ice bath and slowly add fuming nitric acid dropwise while maintaining the temperature below 10°C.
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After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
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Pour the reaction mixture into ice-water to precipitate the product, 2-nitro-4,5-dimethoxyacetophenone.
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Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.
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Step 2: Condensation with N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
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Rationale: This step forms an enaminone, which is the key intermediate for the subsequent cyclization reaction.
-
Procedure:
-
Suspend 2-nitro-4,5-dimethoxyacetophenone in toluene.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) to the suspension.
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Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.
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Wash the solid with a small amount of cold toluene and dry to yield 1-(2-nitro-4,5-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one.
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Step 3: Reductive Cyclization to 4-Hydroxy-7,8-dimethoxyquinoline
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Rationale: The nitro group is reduced to an amine, which then undergoes an intramolecular cyclization to form the quinoline ring system.
-
Procedure:
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Dissolve the enaminone from the previous step in a suitable solvent such as ethanol or acetic acid.
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Add a reducing agent, such as iron powder in the presence of a small amount of acetic acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C).
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If using iron, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
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Filter the hot reaction mixture to remove the iron salts or catalyst.
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Cool the filtrate to allow the product, 4-hydroxy-7,8-dimethoxyquinoline, to crystallize.
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Collect the solid by filtration, wash with a small amount of cold ethanol, and dry.
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Step 4: Chlorination to 4-Chloro-7,8-dimethoxyquinoline
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Rationale: The final step involves the conversion of the hydroxyl group at the 4-position to a chloro group, which is a good leaving group for subsequent nucleophilic substitution reactions.
-
Procedure:
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Suspend 4-hydroxy-7,8-dimethoxyquinoline in a chlorinating agent such as phosphorus oxychloride (POCl₃).
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Heat the mixture to reflux for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood.
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After the reaction is complete, carefully pour the mixture onto crushed ice to quench the excess POCl₃.
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Neutralize the acidic solution with a base, such as sodium carbonate or ammonium hydroxide, until the product precipitates.
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Collect the solid by filtration, wash thoroughly with water, and dry.
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The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate, to yield pure 4-chloro-7,8-dimethoxyquinoline.[3]
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Caption: Synthetic workflow for 4-Chloro-7,8-dimethoxyquinoline.
Chemical Reactivity and Mechanistic Insights
The chemical reactivity of 4-chloro-7,8-dimethoxyquinoline is dominated by the presence of the chlorine atom at the 4-position of the quinoline ring. This position is highly susceptible to nucleophilic aromatic substitution (SNAr) . The electron-withdrawing nature of the quinoline nitrogen atom activates the C4 position towards attack by nucleophiles.
Common nucleophiles that readily displace the chloride ion include:
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Amines (Primary and Secondary): This reaction is extensively used to synthesize a wide variety of 4-aminoquinoline derivatives, which are often the final bioactive molecules.
-
Alcohols/Phenols: Alkoxy and aryloxy quinoline derivatives can be prepared through reaction with the corresponding alkoxides or phenoxides.
-
Thiols: Thiolates can be used to introduce sulfur-containing moieties.
The general mechanism for the SNAr reaction is depicted below.
Caption: General mechanism of nucleophilic aromatic substitution.
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring and singlets for the two methoxy groups. For the analogous 4-chloro-6,7-dimethoxyquinoline, the following signals are reported (in DMSO-d₆): δ=3.95 (s, 3H), 3.96 (s, 3H), 7.35 (s, 1H), 7.44 (s, 1H), 7.54 (d, J=5.2Hz, 1H), 8.60 (d, J=5.2Hz, 1H).[2] The spectrum for the 7,8-isomer would exhibit a different splitting pattern for the aromatic protons due to the change in substitution.
-
¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon atoms in the molecule. The chemical shifts would be influenced by the electron-donating methoxy groups and the electron-withdrawing chloro and nitrogen atoms.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 224.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the quinoline ring, and C-O stretching of the methoxy groups.
Applications in Drug Development
4-Chloro-7,8-dimethoxyquinoline is a pivotal intermediate in the synthesis of targeted anticancer agents, particularly tyrosine kinase inhibitors (TKIs). The quinoline scaffold serves as a robust framework for designing molecules that can fit into the ATP-binding pocket of various kinases, thereby inhibiting their activity and disrupting cancer cell signaling pathways.
A notable example of a drug synthesized from a dimethoxy-4-chloroquinoline precursor is Cabozantinib .[5] Cabozantinib is a multi-targeted TKI that inhibits MET, VEGFR2, and other tyrosine kinases involved in tumor progression and angiogenesis. The synthesis of such complex molecules relies on the reactivity of the 4-chloro position to introduce the necessary pharmacophoric elements.
Caption: Role in the drug development pipeline.
The biological activity of derivatives synthesized from 4-chloro-7,8-dimethoxyquinoline is an active area of research. Studies on analogous trimethoxyquinoline derivatives have shown potent antiproliferative activity against various cancer cell lines.[6] This underscores the potential of the 7,8-dimethoxy scaffold in the discovery of novel anticancer agents.
Safety and Handling
As with any chlorinated organic compound, 4-chloro-7,8-dimethoxyquinoline should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as a skin and eye irritant and may cause respiratory irritation.[7] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Chloro-7,8-dimethoxyquinoline is a high-value chemical intermediate with significant applications in pharmaceutical research and drug development. Its versatile reactivity, centered around the nucleophilic substitution at the 4-position, allows for the synthesis of a wide range of complex molecules with potential therapeutic properties. While specific experimental data for this isomer is not as abundant as for its 6,7-dimethoxy counterpart, the established synthetic routes and predictable reactivity patterns make it an accessible and valuable tool for medicinal chemists. As the quest for novel and more effective targeted therapies continues, the importance of key building blocks like 4-chloro-7,8-dimethoxyquinoline in fueling innovation in drug discovery is undeniable.
References
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [Link]
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ResearchGate. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Shindo-Kano Laboratory. (n.d.). Synthesis of Bioactive compounds. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Chloro-8-methoxy-2-methyl-5,7-dinitroquinoline. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents. Retrieved from [Link]
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